REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:26][CH2:25][C:8]2([O:12][CH:11]([CH2:13][N:14]3C(=O)C4=CC=CC=C4C3=O)[CH2:10][O:9]2)[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].O.NN>C(O)C>[C:1]([CH:5]1[CH2:26][CH2:25][C:8]2([O:12][CH:11]([CH2:13][NH2:14])[CH2:10][O:9]2)[CH2:7][CH2:6]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
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Name
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8-t-butyl-2-(phthalimidomethyl)-1,4-dioxaspiro(4,5)decane
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Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC2(OCC(O2)CN2C(C=3C(C2=O)=CC=CC3)=O)CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
Light petroleum
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
insoluble material was filtered off
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in toluene (100 ml)
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Type
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WASH
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Details
|
washed with brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCC2(OCC(O2)CN)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |